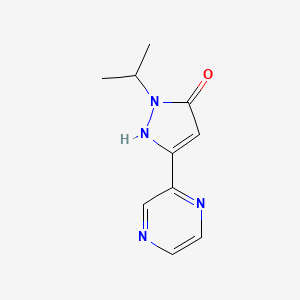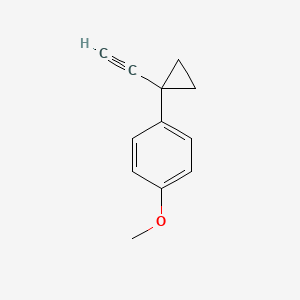
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethynylcyclopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a methoxy group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The detailed mechanism involves the deprotonation of chloroform to generate trichloromethanide anion, which expels a chloride anion to form dichlorocarbene .
Industrial Production Methods
Industrial production methods for 1-(1-Ethynylcyclopropyl)-4-methoxybenzene may involve large-scale synthesis using similar carbene reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethynylcyclopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1-(1-Ethynylcyclopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Ethynylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. The ethynyl and methoxy groups can participate in various chemical reactions, influencing the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1-ethynyl-1-ethenyl-: Similar structure with an ethynyl group attached to a cyclopropane ring.
[(1-Ethynylcyclopropyl)methyl]benzene: Contains a cyclopropyl group with an ethynyl substituent attached to a benzene ring.
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(1-ethynylcyclopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h1,4-7H,8-9H2,2H3 |
Clé InChI |
MLOIHNURQHFKOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


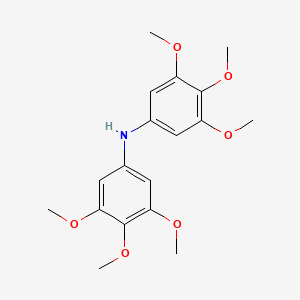
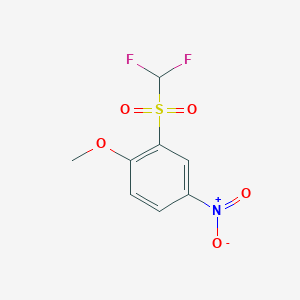
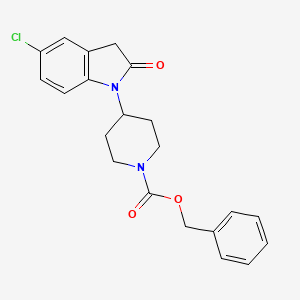
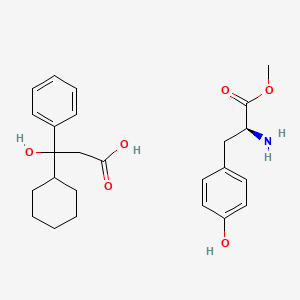

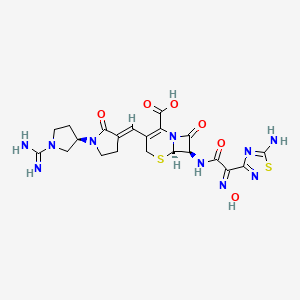

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
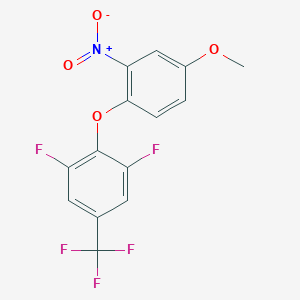
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)

